1-Cyclopropyl-2,5-dimethylpyrrole
Overview
Description
1-Cyclopropyl-2,5-dimethylpyrrole is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyrrole, characterized by the presence of a cyclopropyl group and two methyl groups attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,5-dimethylpyrrole can be synthesized through several methods. One common approach involves the reaction of acetonylacetone with ammonium carbonate under reflux conditions. The reaction mixture is heated in an oil bath at 100°C until effervescence stops, followed by further refluxing at 115°C. The product is then extracted and purified .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is usually stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2,5-dimethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
1-Cyclopropyl-2,5-dimethylpyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2,5-dimethylpyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group and methyl substituents influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2,5-Dimethylpyrrole: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
1-Cyclopropylpyrrole: Lacks the methyl groups, affecting its reactivity and applications.
1-Methyl-2,5-dimethylpyrrole: Contains an additional methyl group, altering its steric and electronic characteristics.
Properties
IUPAC Name |
1-cyclopropyl-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-4-8(2)10(7)9-5-6-9/h3-4,9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYXRUZLFCGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512475 | |
Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54609-12-0 | |
Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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